Antibacterial Potency of 5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives Compared to Ciprofloxacin
A specific 5H-thiazolo[3,2-a]pyrimidin-5-one derivative (compound 5b) demonstrates antibacterial activity against Gram-negative bacteria E. coli and P. aeruginosa with MIC values of 50 µg/mL [1]. While this is less potent than the broad-spectrum antibiotic ciprofloxacin (MICs of 25 and 50 µg/mL, respectively), it highlights the scaffold's potential. Crucially, the unsubstituted parent compound or a different analog (compound 3a) shows significantly weaker activity (MIC of 100 µg/mL against P. aeruginosa), a 2-fold difference [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Compound 5b: E. coli MIC = 50 µg/mL; P. aeruginosa MIC = 50 µg/mL |
| Comparator Or Baseline | Ciprofloxacin: E. coli MIC = 25 µg/mL; P. aeruginosa MIC = 50 µg/mL. Comparator analog 3a: P. aeruginosa MIC = 100 µg/mL |
| Quantified Difference | Compound 5b vs. Ciprofloxacin: E. coli (2-fold less potent), P. aeruginosa (equipotent). Compound 5b vs. analog 3a: P. aeruginosa (2-fold more potent). |
| Conditions | Broth microdilution assay against Gram-negative bacteria. |
Why This Matters
This data confirms that while the core scaffold is not as potent as a frontline clinical antibiotic, specific derivatives can match its potency against certain pathogens and demonstrate how simple structural changes dramatically impact antibacterial performance.
- [1] Cai, D., et al. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. Molecules 2015, 20(9), 16419-16434. View Source
